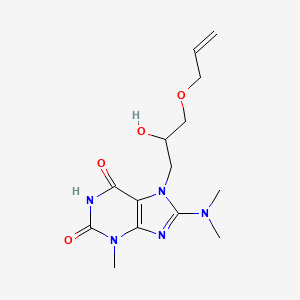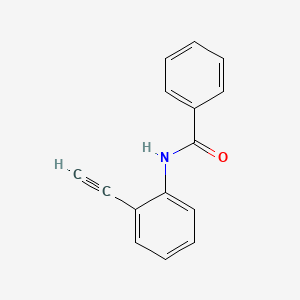
3-(4-Chloro-3-nitropyrazolyl)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-nitropyrazolyl)propanohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazide derivative of pyrazole and has been synthesized through different methods. It has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-nitropyrazolyl)propanohydrazide has been studied in detail. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity.
Biochemical and physiological effects:
Studies have shown that 3-(4-Chloro-3-nitropyrazolyl)propanohydrazide has low toxicity and does not cause any significant biochemical or physiological effects in normal cells. However, it has been reported to cause oxidative stress and DNA damage in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-Chloro-3-nitropyrazolyl)propanohydrazide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in high yields. However, its low solubility in water and other solvents can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 3-(4-Chloro-3-nitropyrazolyl)propanohydrazide. One of the potential directions is to study its potential applications in the field of organic optoelectronics. Another direction is to investigate its potential as a drug delivery agent due to its low toxicity and ability to induce apoptosis in cancer cells. Furthermore, it can be studied for its potential applications in the field of nanotechnology due to its ability to emit blue light.
Synthesis Methods
The synthesis of 3-(4-Chloro-3-nitropyrazolyl)propanohydrazide has been reported through different methods. One of the most common methods is the reaction of 3-(4-Chloro-3-nitropyrazolyl)propanoic acid with hydrazine hydrate in the presence of a catalyst. Another method involves the reaction of 3-(4-Chloro-3-nitropyrazolyl)propanoic acid with thionyl chloride followed by the reaction with hydrazine hydrate. These methods have been optimized to obtain high yields of the compound.
Scientific Research Applications
3-(4-Chloro-3-nitropyrazolyl)propanohydrazide has been studied for its potential applications in different fields of scientific research. It has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its antibacterial and antifungal properties. Moreover, it has been reported to have potential applications in the field of organic optoelectronics due to its ability to emit blue light.
properties
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN5O3/c7-4-3-11(2-1-5(13)9-8)10-6(4)12(14)15/h3H,1-2,8H2,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFJREVKGVWAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)NN)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-nitropyrazolyl)propanohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2875424.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2875428.png)
![1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate](/img/structure/B2875429.png)


![2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2875434.png)
![N-{3-acetyl-6-[3-(2-chlorophenoxy)propyl]-12-methyl-7-oxospiro[1,3,4-thiadiazo line-2,3'-indoline]-5-yl}acetamide](/img/structure/B2875439.png)

![N1-cycloheptyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2875443.png)

![14-Oxo-6,10,13-triaza-dispiro[4.1.5.2]tetradecane-10-carboxylic acid tert-butyl ester](/img/structure/B2875445.png)